5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

Catalog No.
S895244
CAS No.
1378804-79-5
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

CAS Number

1378804-79-5

Product Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H2,7,8)

InChI Key

FOGLHKKHHCEEAF-UHFFFAOYSA-N

SMILES

C1CC2=CC(=NN2C1)N

Canonical SMILES

C1CC2=CC(=NN2C1)N

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a nitrogen-containing heterocyclic compound characterized by a unique fused structure comprising a pyrrole ring and a pyrazole ring. The molecular formula of this compound is C6H9N3C_6H_9N_3, and it has a molecular weight of approximately 123.16 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and ability to modulate enzyme functions, particularly in cellular signaling pathways.

Due to the lack of documented research on 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine, its mechanism of action in biological systems or interaction with other compounds remains unknown.

There is no current information available on the safety hazards associated with 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine. As with any unknown compound, it is advisable to handle it with caution and appropriate personal protective equipment (PPE) until proper safety data is established.

Further Research:

  • Studies investigating the synthesis and characterization of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine.
  • Evaluation of its potential biological activity or applications in medicinal chemistry.
  • Determination of its physical and chemical properties for safe handling and characterization.
  • Chemical Building Block

    Some suppliers offer 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine as a building block for further chemical synthesis [, ]. This suggests researchers may be interested in incorporating this molecule into more complex structures for various purposes.

  • Potential for Medicinal Chemistry

    The core structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is present in some bioactive molecules []. This raises the possibility that researchers might explore this compound or its derivatives for potential medicinal applications. However, further investigation is needed to confirm any specific activity.

  • Oxidation: This process introduces oxygen-containing functional groups into the molecule, potentially enhancing its reactivity.
  • Reduction: This reaction can remove oxygen-containing groups or reduce double bonds within the compound.
  • Substitution: The amine group in the structure can act as a nucleophile, participating in substitution reactions with electrophiles .

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine exhibits notable biological activity by interacting with key enzymes such as receptor-interacting protein kinase 1 (RIPK1). It has been shown to inhibit RIPK1, which plays a crucial role in necroptosis, a form of programmed cell death. This interaction suggests potential therapeutic applications in diseases where necroptosis is implicated. Additionally, the compound's ability to modulate enzyme activities makes it a candidate for further pharmacological research.

The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction often requires catalysts and solvents to facilitate the cyclization process. Industrial production methods are less documented but may involve optimizing laboratory-scale methods for yield improvement and purity enhancement .

Example Synthetic Route

Due to its unique structure and biological activity, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting necroptosis-related diseases.
  • Biochemical Research: For studying enzyme modulation and cellular signaling pathways.

The compound's solubility characteristics may also make it suitable for formulations in drug delivery systems.

Interaction studies involving 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine focus on its binding affinity and inhibitory effects on target enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For instance, its inhibitory effect on RIPK1 suggests that it could be explored further for treating conditions associated with dysregulated necroptosis.

Several compounds share structural similarities with 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable Properties
5H-pyrrolo[2,3-b]pyrazinePyrazineAntimicrobial activity
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazoleTriazoleAnticancer properties
3-Amino-1H-pyrazolePyrazoleAntimicrobial activity
4-AminoquinolineQuinolineAntimalarial properties
5-Amino-3-(cyanomethyl)-1H-pyrazolePyrazoleAnticancer activity
7-AminoindoleIndoleNeuroprotective effects

What distinguishes 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine from these similar compounds is its specific dual-ring structure combining features of both pyrrole and pyrazole systems. This unique configuration may lead to distinct biological activities not observed in simpler analogs .

Molecular Structure and IUPAC Nomenclature

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine represents a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazole ring system [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine, which accurately describes the saturated pyrrole ring fused to a pyrazole moiety with an amino substituent at the 2-position [1] [2]. The molecular formula is established as C₆H₉N₃, indicating the presence of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms [1] [3] [4].

The compound is also known by several synonymous names including 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine and bears the Chemical Abstracts Service registry number 1378804-79-5 [1] [3]. The European Community number assigned to this compound is 836-176-8 [1]. The canonical Simplified Molecular Input Line Entry System representation is recorded as C1CC2=CC(=NN2C1)N, which provides a concise structural description [2] [5].

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C6H9N3/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H2,7,8), with the corresponding InChIKey being FOGLHKKHHCEEAF-UHFFFAOYSA-N [2]. These identifiers serve as unique molecular descriptors for database searches and chemical informatics applications.

Physical Properties

The molecular weight of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is precisely 123.16 g/mol [3] [4] [5]. The exact mass has been calculated as 123.07910 Da, providing a more precise measurement for mass spectrometric applications [2]. The compound exhibits specific physical characteristics that are important for handling and storage considerations.

Storage conditions for this compound typically require temperatures between 2-8°C to maintain stability and prevent degradation [6] [4]. The compound appears as a solid at room temperature and requires controlled atmospheric conditions for optimal preservation [7]. Physical form assessments indicate that the compound exists as a crystalline solid under standard conditions [7].

The following table summarizes the key physical properties of the compound:

PropertyValueReference
Molecular Weight123.16 g/mol [3] [4]
Exact Mass123.07910 Da [2]
Physical StateSolid [7]
Storage Temperature2-8°C [6] [4]
Molecular FormulaC₆H₉N₃ [1] [3]

Computational analyses have provided additional physicochemical parameters including topological polar surface area calculations and partition coefficient estimations [2]. The predicted collision cross section values have been determined for various adduct forms, with [M+H]⁺ showing a value of 122.7 Ų and [M+Na]⁺ displaying 131.7 Ų [2].

Spectroscopic Properties

IR Spectroscopic Characteristics

Infrared spectroscopic analysis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure [8] [9]. The amino group typically exhibits distinctive stretching frequencies in the region of 3200-3400 cm⁻¹, which are characteristic of primary amine N-H stretching vibrations [8] [9].

Related pyrrolo-pyrazole compounds demonstrate similar infrared spectroscopic patterns, with amino groups showing absorption bands at approximately 3327 cm⁻¹ and 3197 cm⁻¹ [10]. The heterocyclic ring system contributes to the fingerprint region of the spectrum, providing unique identification characteristics for the compound [9].

Carbon-nitrogen stretching vibrations within the pyrazole ring system typically appear in the 1500-1600 cm⁻¹ region, while the saturated pyrrole ring contributes to C-H stretching absorptions in the 2800-3000 cm⁻¹ range [8] [9]. The bicyclic nature of the compound results in complex vibrational modes that produce a distinctive infrared signature.

NMR Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine [6] [8]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the various hydrogen environments within the molecule [6].

The methylene protons of the saturated pyrrole ring typically appear as multiplets in the aliphatic region, generally between 2.0-3.0 ppm [8] [9]. The amino group protons exhibit exchangeable signals, often appearing as broad peaks that can be confirmed through deuterium oxide exchange experiments [8] [9].

Certificate of analysis data confirms that the nuclear magnetic resonance spectrum conforms to the expected structural characteristics of the compound [6]. The aromatic proton of the pyrazole ring system appears as a distinctive singlet, typically in the 6.0-7.0 ppm region [8] [9].

The following table presents typical nuclear magnetic resonance chemical shift ranges for structural components:

Structural ComponentChemical Shift Range (ppm)Multiplicity
Amino Group Protons4.5-6.5Broad singlet
Pyrazole Ring Proton6.0-7.0Singlet
Methylene Protons2.0-3.0Multiplet
Saturated Ring CH₂1.5-2.5Multiplet

Mass Spectrometric Analysis

Mass spectrometric analysis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine provides molecular ion confirmation and fragmentation pattern information [2] [11]. The molecular ion peak appears at m/z 123, corresponding to the molecular weight of the compound [2].

Predicted collision cross section values have been calculated for various ionization modes, with the protonated molecular ion [M+H]⁺ showing a mass-to-charge ratio of 124.08693 and a collision cross section of 122.7 Ų [2]. Sodium adduct formation [M+Na]⁺ produces an ion at m/z 146.06887 with a collision cross section of 131.7 Ų [2].

Electrospray ionization mass spectrometry typically produces clean spectra with minimal fragmentation under gentle ionization conditions [2]. The base peak usually corresponds to the protonated molecular ion, providing reliable molecular weight confirmation [2].

Additional adduct formations include ammonium adducts [M+NH₄]⁺ at m/z 141.11347 and potassium adducts [M+K]⁺ at m/z 162.04281 [2]. These multiple ionization pathways enhance the reliability of molecular weight determination and structural confirmation [2].

Crystallographic Analysis

Crystallographic studies of related pyrrolo-pyrazole systems provide insights into the three-dimensional structural characteristics of these bicyclic heterocycles [12] [13]. The crystal structures of similar compounds reveal important information about intermolecular interactions and packing arrangements [12].

Halogenated pyrazole derivatives have been extensively studied crystallographically, revealing systematic trends in bond lengths and angles [12]. The pyrazole ring system typically exhibits planar geometry with characteristic N-N bond distances and C-N bond lengths that are consistent with aromatic character [12].

Hydrogen bonding patterns in crystalline pyrazole-containing compounds often involve the amino group as both donor and acceptor, creating extended networks that influence crystal packing [12]. The saturated pyrrole ring adopts envelope or twist conformations to minimize steric interactions [12].

Thermal ellipsoid plots of related structures demonstrate the atomic displacement parameters and provide information about molecular flexibility in the solid state [12]. The bicyclic framework generally exhibits restricted conformational mobility due to the fused ring constraint [12].

Crystal structure determinations of related compounds have been performed using standard X-ray crystallographic techniques, with typical resolution ranging from 1.5 to 2.5 Ų [14] [12]. Structure refinement procedures follow established protocols with appropriate treatment of hydrogen atoms and disorder modeling when necessary [12].

Electronic and Molecular Properties

Aromaticity and Electron Distribution

The electronic structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine involves a complex interplay between the aromatic pyrazole ring and the saturated pyrrole component [15] [16]. The pyrazole ring exhibits characteristic aromatic electron distribution with delocalized π-electrons contributing to the overall stability of the system [15] [16].

Computational studies on related pyrrolo-pyrazole systems reveal that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital distributions are primarily localized within specific regions of the bicyclic framework [16]. The pyrazole fragment typically demonstrates higher electron density compared to the saturated pyrrole ring [16].

Orbital coefficient analysis indicates that the amino substituent at the 2-position significantly influences the electronic properties of the molecule [16]. The electron-donating nature of the amino group affects the overall electron distribution and can influence reactivity patterns [16].

Molecular orbital calculations demonstrate that substituents have differential effects on Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels [16]. The Lowest Unoccupied Molecular Orbital energy can be stabilized or destabilized depending on the electronic nature of substituents attached to the pyrazole ring [16].

The following table summarizes electronic property considerations:

Electronic PropertyCharacteristicsImpact
Aromatic CharacterLocalized to pyrazole ringStability enhancement
Electron DistributionUneven between ringsReactivity modulation
Amino Group EffectElectron-donatingHOMO energy increase
LUMO StabilizationVariable with substitutionReactivity tuning

Tautomerism and Isomerism

Tautomeric equilibria in pyrazole-containing compounds represent important structural considerations that can influence both physical properties and biological activities [15]. The amino group at the 2-position of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine may participate in prototropic tautomerism under specific conditions [15].

Azo-hydrazone tautomerism has been extensively documented in related pyrazole derivatives, where equilibrium between different tautomeric forms depends on solvent polarity and temperature [15]. Electronic absorption spectroscopy provides valuable information about tautomeric preferences in different chemical environments [15].

The bicyclic nature of the pyrrolo-pyrazole system constrains some tautomeric possibilities while potentially enabling others [15]. Ring-chain tautomerism is generally not observed due to the fused ring architecture, but amino-imino tautomerism remains a theoretical possibility [15].

Computational studies on related systems indicate that tautomeric preferences can be predicted using quantum mechanical calculations [15]. The relative stabilities of different tautomeric forms depend on factors including hydrogen bonding capabilities and electronic delocalization patterns [15].

Isomeric considerations include the possibility of regioisomers where the amino group could occupy different positions on the pyrazole ring [15]. However, the specific substitution pattern in 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine represents the most common and synthetically accessible form [15].

Classical Synthetic Approaches

Classical synthetic approaches to pyrrole derivatives have been extensively developed and serve as fundamental methods for constructing the pyrrole ring system. The Knorr pyrrole synthesis represents one of the most established classical routes, involving the condensation of α-amino ketones with β-dicarbonyl compounds under acidic conditions [1]. This methodology requires careful handling of α-amino ketones due to their tendency for self-condensation, typically necessitating in situ generation from the corresponding oximes via the Neber rearrangement [1].

The Paal-Knorr synthesis provides another classical approach utilizing 1,4-dicarbonyl compounds and primary amines under thermal conditions [2]. This two-component reaction offers simplicity in execution but suffers from limited substrate scope compared to modern methodologies. Both classical approaches have been adapted for the synthesis of pyrrolo[1,2-b]pyrazole derivatives, though they often require multiple synthetic steps to achieve the desired fused ring system.

Historical precedent for pyrrolo[1,2-b]pyrazole synthesis can be traced to early pharmaceutical research, where these scaffolds were identified as potential transforming growth factor-beta type I receptor kinase inhibitors [3]. The classical approaches, while reliable, often suffer from moderate yields and the need for harsh reaction conditions that may not be compatible with sensitive functional groups present in advanced intermediates.

Modern Synthetic Strategies

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methodologies have revolutionized heterocycle synthesis by enabling efficient carbon-carbon and carbon-heteroatom bond formation under mild conditions [4]. These approaches offer excellent functional group tolerance and regioselectivity, making them particularly valuable for the synthesis of complex pyrrolo[1,2-b]pyrazole derivatives. Palladium-catalyzed carbon-hydrogen bond functionalization followed by intramolecular carbon-heteroatom bond formation provides access to various nitrogen-containing heterocycles, including indazoles, indoles, and related fused systems [4].

The development of palladium-catalyzed domino reactions has enabled the formation of multiple carbon-carbon bonds in a single synthetic sequence [5]. These norbornene-mediated domino processes involve carbon-hydrogen bond functionalization as a key step and utilize palladium(IV) complexes as crucial intermediates. The methodology has been successfully extended to incorporate nitrogen-containing substrates, providing novel synthetic routes to pharmaceutically relevant heterocyclic frameworks [5].

Recent advances have demonstrated the utility of palladium-catalyzed tri- and tetracyclic heterocycle construction from linear 1,6-dienes through domino reactions [6]. These transformations proceed via carbon-carbon coupling and aromatic carbon-hydrogen functionalization, offering ready accessibility of starting materials and wide substrate compatibility for both dienes and aryl halides [6].

One-Pot Multicomponent Reactions

Multicomponent reactions have emerged as powerful tools for the efficient synthesis of heterocyclic compounds, offering significant advantages in terms of atom economy, operational simplicity, and reduced waste generation [7]. Isocyanide-based multicomponent reactions represent particularly attractive approaches for pyrrole synthesis, providing access to polysubstituted derivatives in a single synthetic operation [7].

Four-component domino processes have been developed for the synthesis of fully functionalized pyrroles connected to pyrazole scaffolds [10]. These reactions utilize 5-amino-pyrazoles, aldehydes, dialkyl acetylenedicarboxylates, and isocyanides under ultrasound irradiation, creating four new bonds including two carbon-nitrogen and two carbon-carbon bonds in a single operation [10].

Domino Reaction Approaches

Domino reactions, defined as processes involving two or more bond-forming reactions under identical conditions, represent highly efficient approaches to complex heterocyclic synthesis [11]. The domino Knoevenagel-hetero-Diels-Alder reaction has emerged as a particularly powerful process for heterocyclic construction, involving condensation of aldehydes or β-ketoesters with 1,3-dicarbonyl compounds followed by intramolecular hetero-Diels-Alder cycloaddition [11].

Electrocyclization-migration reaction sequences provide access to functionalized carbocycles and nitrogen-containing heterocycles through domino processes [12]. These transformations construct multiple bonds in single operations, offering improved synthetic efficiency through the use of transition metal catalysts to achieve stereoselective outcomes [12].

The application of cascade reactions in heterocycle synthesis has been demonstrated for the construction of pyrrolo[3,4-c]quinoline derivatives through catalyst-free reactions of diketene, isatin, and related substrates [13]. These environmentally benign multicomponent approaches avoid the limitations of traditional multi-step synthetic methods including low yields, harsh reaction conditions, and extended reaction times [13].

Regioselective Synthetic Methods

Regioselective synthesis of pyrrole derivatives requires careful control of substitution patterns to achieve desired regioisomers. Regioselective arylation of pyrroles has been accomplished through selective halogenation followed by Suzuki-Miyaura cross-coupling reactions [14]. This approach enables the preparation of carbon-4, carbon-5, and other specifically substituted aryl pyrroles with high regioselectivity [14].

The development of stepwise iododesilylation and coupling reactions provides access to 2,5-disubstituted pyrroles through a six-step pathway starting from simple pyrrole [15]. This methodology requires careful selection of nitrogen protection groups, with N,N-dimethylaminosulfonyl proving optimal for facilitating double lithiation while maintaining pyrrole stability [15].

Regioselective synthesis of 1-cyano-3-arylindolizines has been achieved through aldol-cyclopropanation-oxidative cycloisomerization sequences [16]. These modular approaches enable the construction of pyrroles via 2,2'-dichloro-quinone-mediated ring closure of cyclopropyl pyridines, demonstrating the versatility of modern regioselective methodologies [16].

Temperature-controlled regioselectivity has been observed in pyrrole formation via sigmatropic rearrangements of O-vinyl oximes [17]. The regioselectivity can be controlled through the identity of α-substituents or addition of amine bases, with [4] [4] rearrangements favored under enolization conditions and [4] rearrangements occurring when enolization is disfavored [17].

Stereoselective Synthetic Methods

Stereoselective heterocycle synthesis through oxidative carbon-hydrogen bond activation has provided numerous creative transformations for accessing chiral heterocyclic frameworks [19]. These methodologies offer significant advantages for minimizing synthetic route length and reducing waste while enabling access to stereochemically complex targets [19].

Stereoselective synthesis of 6/7/6-fused heterocycles has been achieved through internal redox reaction/inverse electron-demand hetero-Diels-Alder reaction sequences [20] [21]. These transformations demonstrate complete control of competitive processes including hetero-Diels-Alder reactions and [22]-hydride shifts, enabling one-shot construction of complicated fused heterocyclic structures with multiple stereocenters [20] [21].

Palladium-catalyzed alkene carboetherification and carboamination reactions provide stereoselective access to saturated heterocycles including tetrahydrofurans, pyrrolidines, and related ring systems [23]. These transformations proceed through unusual intramolecular syn-insertion of alkenes into palladium-heteroatom bonds, offering high levels of stereochemical control [23].

Enantioselective metal-catalyzed domino reactions have been developed for the synthesis of chiral heterocycles, including monocyclic and polycyclic systems [24]. These highly efficient processes enable simple and economic access to densely functionalized chiral heterocyclic compounds of medicinal relevance through single-step transformations [24].

N-SEM Protection Strategies

The β-trimethylsilylethoxymethyl (SEM) protecting group has proven highly valuable for nitrogen protection in heterocyclic synthesis due to its stability under various reaction conditions [25]. SEM groups can be efficiently removed from protected heterocycles using hydrochloric acid under refluxing conditions or tin tetrachloride at low temperatures [25].

SEM-protected pyrazoles have been successfully employed in catalytic intermolecular carbon-hydrogen arylation reactions [26]. The development of a "SEM switch" enables transposition of the protecting group from one nitrogen to another, transforming unreactive carbon-3 positions to reactive carbon-5 positions and enabling sequential arylation [26].

Optimization of SEM deprotection conditions has been achieved through protection of sugar hydroxyl groups during nucleoside synthesis [25]. The use of acetyl protection for 3',5'-hydroxyls followed by tin tetrachloride-mediated SEM removal provides excellent yields, with final acetate removal accomplished using ammonium hydroxide [25].

Regioselective N-alkylation enabled by SEM protection addresses the low regioselectivity typically observed in N-alkylation of pyrazoles lacking sufficient steric bias [26]. Sequential SEM-mediated alkylation and arylation provides rapid access to fully substituted pyrazoles with complete regiocontrol of all substituents [26].

Chemoselective Functionalization

Chemoselective pyrrole functionalization has been achieved through competition between pyrrole dance rearrangements and carbon-hydrogen functionalization/aroylation reactions [27]. The choice of base plays a crucial role in controlling chemoselectivity, with potassium hexamethyldisilazide favoring aroylation and lithium hexamethyldisilazide promoting anionic Fries rearrangement [27].

Copper-catalyzed selective pyrrole functionalization through carbene transfer reactions demonstrates complete selectivity toward formal insertion into carbon-hydrogen bonds [28]. These transformations tolerate alkyl substituents at carbon positions as well as various nitrogen substitutions, leading to alkylated pyrroles without modification of other reactive sites [28].

Chemoselective synthesis of fully substituted pyrroles has been accomplished via one-pot four-component isocyanide-based reactions [10]. This approach demonstrates high chemoselectivity in the presence of multiple reactive centers, creating four new bonds including two carbon-nitrogen and two carbon-carbon bonds through sequential imination-dipolar cyclization processes [10].

Gold-catalyzed functionalization of pyrrole derivatives provides chemoselective access to 7,8-dihydroindolizin-6(5H)-ones through cycloisomerization/nucleophilic addition/carbon-oxygen rearrangement sequences [29]. This methodology accommodates both carbon and oxygen nucleophiles and demonstrates broad substrate scope with yields up to 90% [29].

Scale-Up Considerations for Laboratory Synthesis

Scale-up synthesis methodologies for heterocyclic compounds require careful consideration of reaction conditions, catalyst loadings, and purification methods [30]. Industrial approaches typically involve optimization for batch sizes from 100 milligrams to 100 kilograms, necessitating development of robust synthetic protocols [30].

Continuous flow synthesis has emerged as a valuable approach for heterocycle production, offering advantages including improved heat and mass transfer, enhanced process safety, and facilitated scale-up [31]. The miniaturization inherent in flow processing enables better control of reaction parameters while maintaining high throughput [31].

Microwave-assisted synthesis provides opportunities for rapid scale-up of heterocyclic transformations [32]. The use of microwave irradiation enables superheating of solvents above their boiling points, dramatically reducing reaction times while maintaining or improving yields [31].

Green chemistry principles increasingly influence scale-up considerations, with emphasis on green solvent-based methods, microwave-aided synthesis, and solvent-free conditions [32]. Among various catalytic approaches, reactions catalyzed by proline, copper oxides, and oxone have demonstrated particular effectiveness for pyrrole derivatives under mild conditions with excellent yields [32].

The implementation of parallel and asymmetric synthesis technologies enables efficient production of compound libraries for pharmaceutical development [30]. These approaches, combined with automated purification systems using high-performance liquid chromatography and mass spectrometry, facilitate rapid access to diverse heterocyclic scaffolds [30].

XLogP3

0.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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